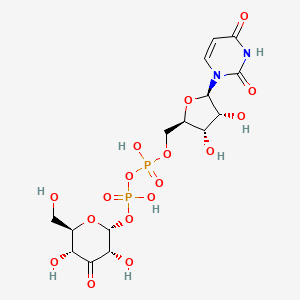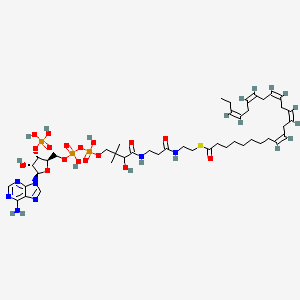
6-O-Nicotinoyl-7-O-acetylscutebarbatine G, (rel)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Nicotinoyl-7-O-acetylscutebarbatine G, (rel) is an organic heterotricyclic compound and an organooxygen compound. It has a role as a metabolite.
Scientific Research Applications
Cytotoxic Activities
6-O-Nicotinoyl-7-O-acetylscutebarbatine G, a neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata, has been found to exhibit significant cytotoxic activities. Studies have shown that this compound, along with others isolated from the same plant, displayed substantial cytotoxic effects against various human cancer cell lines. These include HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values ranging from 3.4 to 8.5 µM (Sheng-jun Dai et al., 2008). Additionally, similar studies on other neo-clerodane diterpenoid alkaloids from Scutellaria barbata, including 6-O-nicotinoylscutebarbatine G, have corroborated these findings of cytotoxicity against human tumor cell lines (Sheng-jun Dai et al., 2009).
Antibacterial Activity
Research on similar nicotinoyl-based compounds has shown potential antibacterial activity. For instance, a study involving N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates, which are structurally related to nicotinoyl compounds, demonstrated moderate to significant antibacterial activity against various strains of bacteria (P. C. Sharma & Sandeep Jain, 2008). This suggests a potential avenue for exploring the antibacterial properties of 6-O-Nicotinoyl-7-O-acetylscutebarbatine G.
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives, which share a nicotinic acid component similar to 6-O-Nicotinoyl-7-O-acetylscutebarbatine G, have been shown to exhibit vasorelaxant and antioxidative properties. A study on these compounds revealed their ability to induce vasorelaxation in a dose-dependent manner and exhibit antioxidative activity in assays (Supaluk Prachayasittikul et al., 2010). This raises the possibility of 6-O-Nicotinoyl-7-O-acetylscutebarbatine G possessing similar pharmacological properties.
properties
Product Name |
6-O-Nicotinoyl-7-O-acetylscutebarbatine G, (rel) |
|---|---|
Molecular Formula |
C34H38N2O9 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-5-acetyloxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N2O9/c1-20-9-6-12-24-31(20,3)27(44-30(40)23-11-8-14-36-18-23)28(42-21(2)37)33(5)32(24,4)25(15-34(45-33)16-26(38)41-19-34)43-29(39)22-10-7-13-35-17-22/h7-11,13-14,17-18,24-25,27-28H,6,12,15-16,19H2,1-5H3/t24-,25-,27-,28-,31-,32-,33-,34-/m0/s1 |
InChI Key |
MCZQKBCMIDJMDT-RJGRQJGLSA-N |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)OC(=O)C)OC(=O)C6=CN=CC=C6)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)OC(=O)C)OC(=O)C6=CN=CC=C6)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



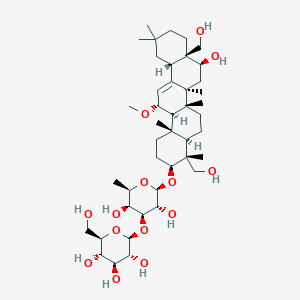
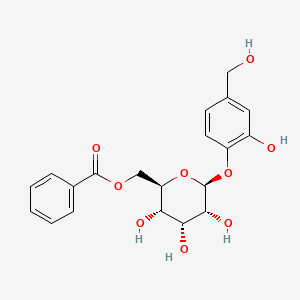
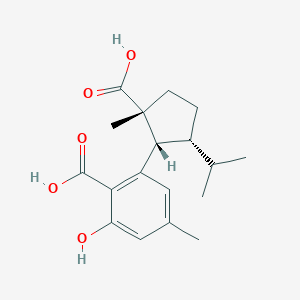

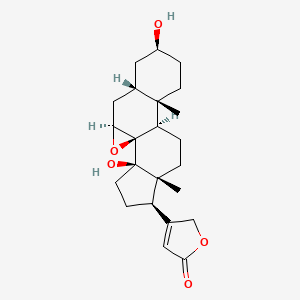
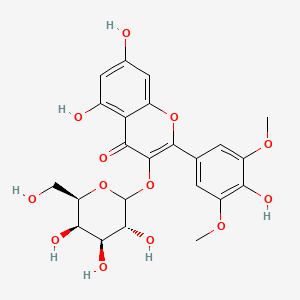
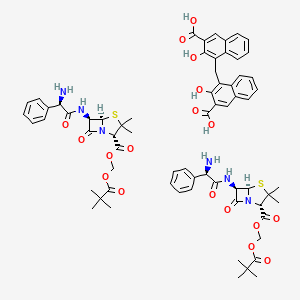

![D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)
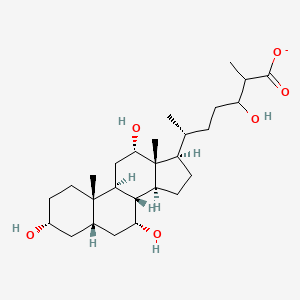
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt](/img/structure/B1261968.png)
